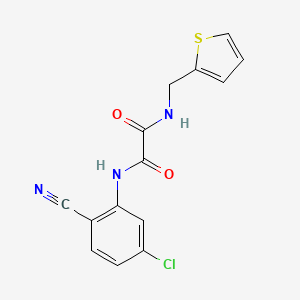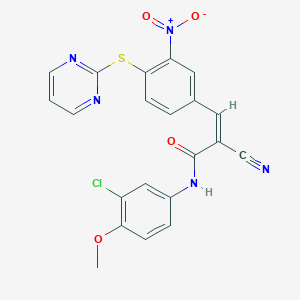
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as SR-16234, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. However, it has been reported to interact with various receptors and enzymes in the body, including the cannabinoid receptor CB2, the PPARγ receptor, and the COX-2 enzyme. These interactions may lead to the modulation of various signaling pathways, resulting in the observed physiological effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it has anti-inflammatory, anti-cancer, and neuroprotective properties. In vivo studies have shown that it can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an attractive target for research. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, its limited solubility in water may pose a challenge for some experiments, and its potential toxicity should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the exploration of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the development of new synthetic routes and purification techniques for this compound may lead to improved yields and purity, making it a more attractive option for research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-6-trifluoromethylpyridine-3-carboxylic acid with 3-methylcyclohexylamine in the presence of a coupling reagent. This reaction yields the intermediate product, which is then subjected to further reaction with thionyl chloride and ammonia to obtain the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been used to study the mechanism of action of various receptors and enzymes. In neuroscience, it has been employed to investigate the role of various neurotransmitters and their receptors in the brain.
Propiedades
IUPAC Name |
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c1-8-3-2-4-9(7-8)19-13(21)10-5-6-11(14(16,17)18)20-12(10)15/h5-6,8-9H,2-4,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDLBYMFASZGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
![tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate](/img/structure/B2693518.png)




![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693526.png)


![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)
![N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2693533.png)
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693534.png)